

4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Review

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Compound of Interest

Compound Name: 4-Methoxy-1,2-benzisoxazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **4-Methoxy-1,2-benzisoxazol-3-amine**. This molecule is recognized as a key intermediate in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS) for potential antipsychotic, antidepressant, and anxiolytic properties.[1] The benzisoxazole scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[2][3] This review consolidates the known chemical and physical properties, plausible synthetic routes, spectroscopic data, and the biological context of this compound and its close derivatives.

Chemical and Physical Properties

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic organic compound with the molecular formula $C_8H_8N_2O_2$. [4][5] Its structure features a benzene ring fused to an isoxazole ring, with a methoxy group at position 4 and an amine group at position 3.

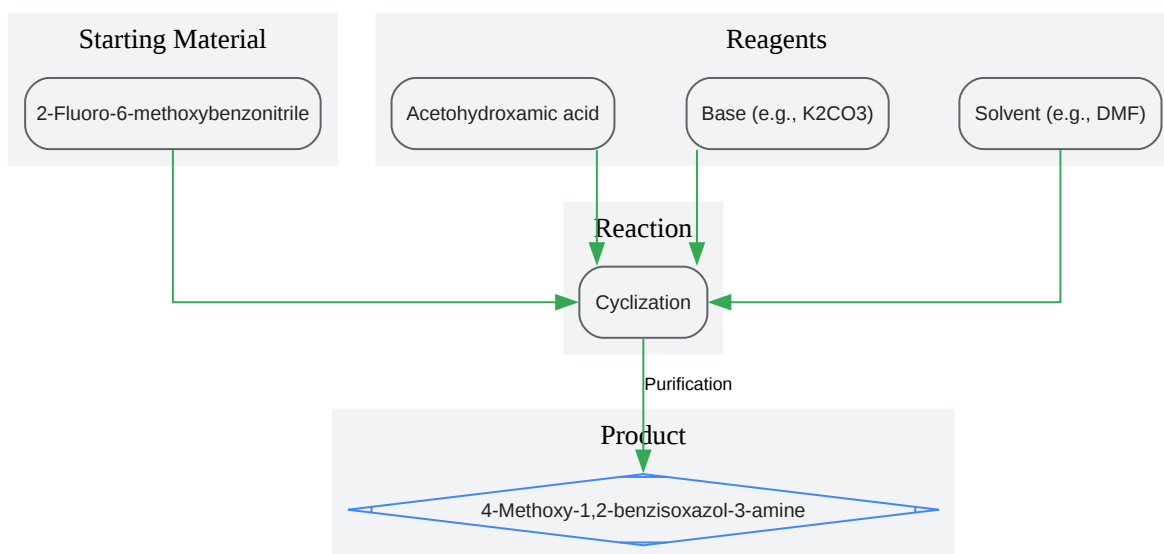
Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₂	[4][5]
Molecular Weight	164.16 g/mol	[4][5]
CAS Number	177995-40-3	[4][5]
IUPAC Name	4-methoxy-1,2-benzoxazol-3-amine	[5]
Melting Point	140-142 °C	[4]
SMILES	<chem>COC1=CC=CC2=C1C(=NO2)N</chem>	[5]
InChIKey	YFNIGSJHKGKXEQ-UHFFFAOYSA-N	[5]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-1,2-benzisoxazol-3-amine** is not readily available in the reviewed literature, plausible synthetic strategies can be inferred from general methods for benzisoxazole synthesis.

One common approach is the [3 + 2] cycloaddition reaction between an in-situ generated nitrile oxide and an aryne.[3][6][7] This method is versatile and allows for the creation of a variety of substituted benzisoxazoles under mild conditions.[6][7] Another established route to the parent 1,2-benzisoxazol-3-amine involves the cyclization of 2-fluorobenzonitrile with acetohydroxamic acid in the presence of a base.[8]

Based on these established methods, a potential synthetic workflow for **4-Methoxy-1,2-benzisoxazol-3-amine** is proposed below.



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Proposed synthesis workflow for **4-Methoxy-1,2-benzisoxazol-3-amine**.

Representative Experimental Protocol: [3 + 2] Cycloaddition for Benzisoxazole Synthesis

This protocol is adapted from a general method for benzisoxazole synthesis and would require optimization for the specific target compound.^{[6][7]}

- **Preparation of Chlorooxime:** The corresponding aldehyde (e.g., 4-methoxy-salicylaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form the oxime. The oxime is then chlorinated, without isolation, using N-chlorosuccinimide (NCS) with a catalytic amount of pyridine in chloroform at room temperature.
- **Aryne Generation:** An aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is used to generate the aryne in situ.

- **Cycloaddition Reaction:** A solution of the chlorooxime (0.25 mmol) in acetonitrile (3 mL) is added via syringe pump to a stirring mixture of the silylaryl triflate (0.50 mmol) and cesium fluoride (CsF, 1.50 mmol) in acetonitrile (3 mL) over 2.5 hours.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled, and the product is purified by silica gel column chromatography to yield the desired benzisoxazole.

Spectroscopic Data

No experimental spectra for **4-Methoxy-1,2-benzisoxazol-3-amine** were found in the literature. However, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous compounds.

¹H NMR

The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the amine protons.

- **Aromatic Protons:** Three protons on the benzene ring, likely appearing as multiplets or doublets in the range of δ 6.5-7.5 ppm.
- **Methoxy Protons (-OCH₃):** A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.
- **Amine Protons (-NH₂):** A broad singlet integrating to two protons, with a chemical shift that can vary (δ ~5.0-6.0 ppm) depending on the solvent and concentration.^[9] This signal would disappear upon D₂O exchange.^[9]

¹³C NMR

The carbon NMR spectrum would show eight distinct signals.

- **Aromatic Carbons:** Six signals in the aromatic region (δ 100-160 ppm). The carbon attached to the methoxy group and the carbons of the isoxazole ring would be distinct. The C4 and C7 carbons of the benzisoxazole ring are particularly sensitive to the electronic effects of the substituents.^[10]
- **Methoxy Carbon (-OCH₃):** A signal around δ 55-60 ppm.

- C3-Amine Carbon: The carbon bearing the amino group (C3) would likely appear in the downfield region of the aromatic signals, potentially around δ 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrations of the amine and methoxy groups, as well as the aromatic system.

- N-H Stretch: As a primary amine, two bands are expected in the 3400-3250 cm^{-1} region due to asymmetric and symmetric N-H stretching.[\[11\]](#)
- N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm^{-1} region.[\[11\]](#)
- C-O Stretch: A strong absorption corresponding to the aryl ether C-O stretch is expected around 1250 cm^{-1} .
- C-N Stretch: The aromatic C-N stretching vibration should appear in the 1335-1250 cm^{-1} range.[\[11\]](#)
- Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring would also be present.

Biological Activity and Potential Applications

Direct biological activity data for **4-Methoxy-1,2-benzisoxazol-3-amine** is scarce. However, the extensive research on related benzisoxazole derivatives provides a strong indication of its potential as a pharmacologically active scaffold.

CNS Activity

The benzisoxazole core is a key feature of atypical antipsychotic drugs like risperidone.[\[2\]](#) **4-Methoxy-1,2-benzisoxazol-3-amine** is explicitly mentioned as a building block for CNS drugs, suggesting its utility in developing novel therapeutic agents for psychiatric disorders.[\[1\]](#)

Enzyme Inhibition

Derivatives of the closely related 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2 (SMS2).[12] SMS2 is a therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[12]

Another benzisoxazole derivative, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been shown to be a high-affinity ($K_i = 8.2$ nM) reversible inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[9]

The benzisoxazole scaffold has also been incorporated into inhibitors of other significant enzymes, including Heat shock protein 90 (Hsp90) and Glycogen synthase kinase 3 (GSK3), which are important targets in oncology and neurodegenerative diseases, respectively.[13]

Derivative Class/Compound	Target	Potency	Potential Application	Source
4-Benzyloxybenzo[d]isoxazole-3-amine derivatives	Sphingomyelin Synthase 2 (SMS2)	-	Anti-inflammatory	[12]
6-Methoxy-3-[2-[...]-1,2-benzisoxazole	Acetylcholinesterase (AChE)	$K_i = 8.2$ nM	Alzheimer's Disease	[9]
Substituted Benzisoxazoles	Heat shock protein 90 (Hsp90)	-	Oncology	[13]
Substituted Benzisoxazoles	Glycogen synthase kinase 3 (GSK3)	-	Alzheimer's, Bipolar Disorder	[13]

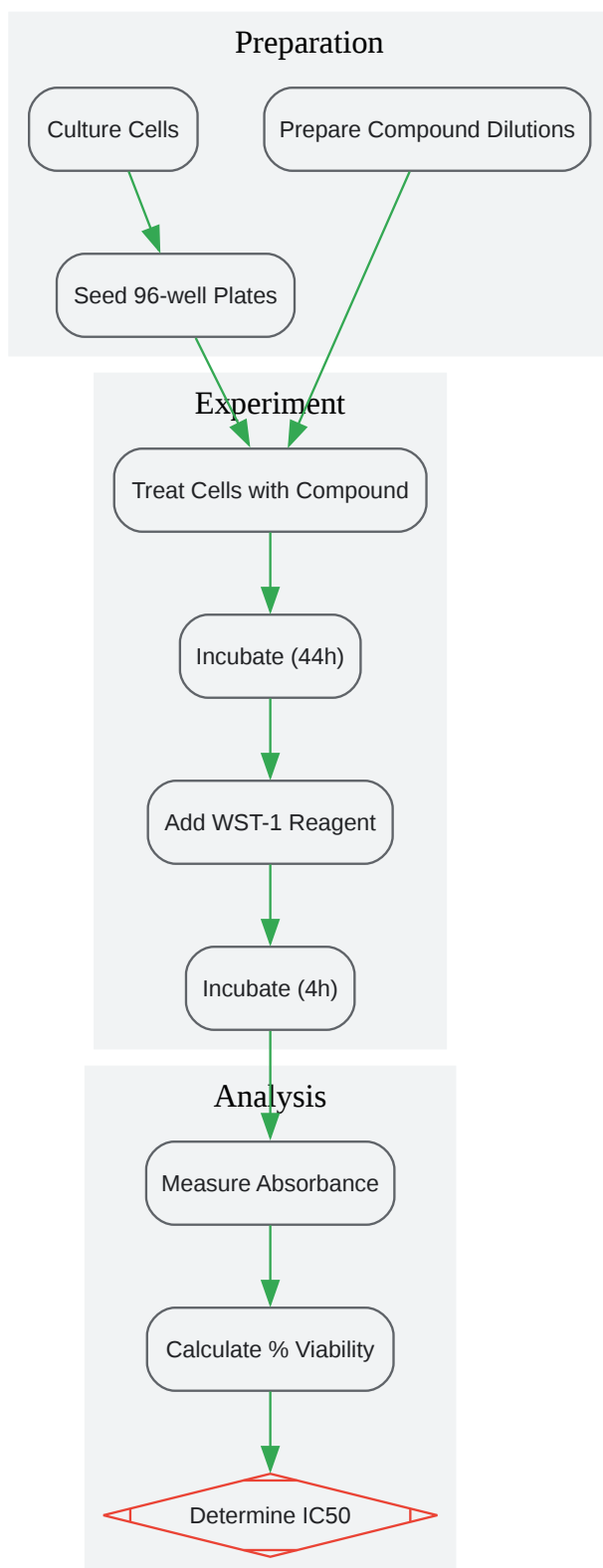
Antimicrobial Activity

Various benzisoxazole derivatives have demonstrated antibacterial and antifungal properties.[2][14] For instance, certain derivatives show selective activity against Gram-positive bacteria like *B. subtilis*. [14] The biological activity is often dependent on the nature and position of substituents on the benzisoxazole core.[2][14]

Representative Biological Assay Protocol: Cell Viability (WST-1 Assay)

This protocol is an example of how the cytotoxic or antiproliferative effects of a benzisoxazole compound could be evaluated.[14]

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7) and normal cell lines are cultured in appropriate media and conditions.
- **Compound Preparation:** A stock solution of the test compound (e.g., **4-Methoxy-1,2-benzisoxazol-3-amine**) is prepared in a suitable solvent like DMSO and then diluted to various concentrations in the growth media.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with medium containing different concentrations of the test compound (e.g., from 2 μ M to 10 mM). Control wells with vehicle (DMSO) and blank wells with media only are included.
- **Incubation:** The cells are incubated with the compound for a specified period (e.g., 44 hours).
- **WST-1 Assay:** 10 μ L of WST-1 reagent is added to each well, and the plate is incubated for an additional 4 hours at 37 °C. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan salt.
- **Data Acquisition:** The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
- **Analysis:** The cell viability is calculated as a percentage relative to the control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

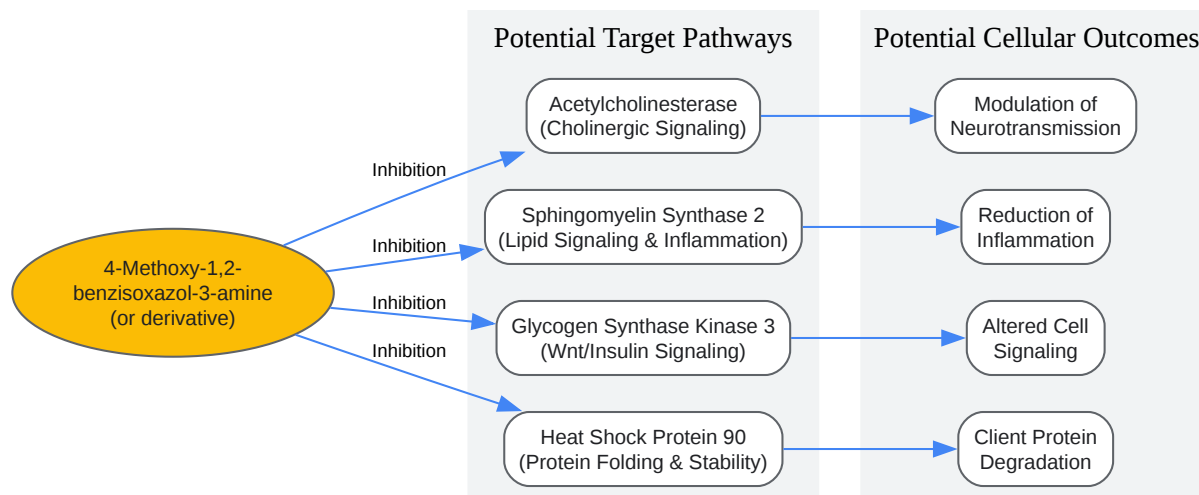


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Experimental workflow for a WST-1 cell viability assay.

Potential Signaling Pathways

Given the biological activities of its derivatives, **4-Methoxy-1,2-benzisoxazol-3-amine** could potentially interact with several key signaling pathways.



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Potential biological targets and pathways for benzisoxazole derivatives.

Conclusion

4-Methoxy-1,2-benzisoxazol-3-amine is a valuable chemical intermediate with significant potential in drug discovery, particularly for CNS disorders. While the literature lacks specific, detailed studies on this exact compound, the broader family of benzisoxazoles demonstrates a wide range of potent biological activities, including enzyme inhibition and antimicrobial effects. This review highlights the need for further research to fully characterize the synthesis, spectroscopic properties, and pharmacological profile of **4-Methoxy-1,2-benzisoxazol-3-amine**. Such studies would undoubtedly provide a clearer path for its application in the development of novel therapeutics.

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